1-Oxa-4,8-diazaspiro[4.5]decan-3-one

Catalog No.
S3441029
CAS No.
746543-82-8
M.F
C7H12N2O2
M. Wt
156.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-4,8-diazaspiro[4.5]decan-3-one

CAS Number

746543-82-8

Product Name

1-Oxa-4,8-diazaspiro[4.5]decan-3-one

IUPAC Name

1-oxa-4,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.18

InChI

InChI=1S/C7H12N2O2/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)

InChI Key

GEVYCDNFBDUINU-UHFFFAOYSA-N

SMILES

C1CNCCC12NC(=O)CO2

Canonical SMILES

C1CNCCC12NC(=O)CO2

1-Oxa-4,8-diazaspiro[4.5]decan-3-one is a bifunctional synthetic intermediate designed for medicinal chemistry and complex molecule synthesis. Its structure provides two key procurement-relevant attributes: a rigid spiro[4.5]decane core that imparts well-defined three-dimensional geometry, and a secondary amine at the 4-position protected within a stable oxazolidinone ring. This configuration leaves the 8-position secondary amine available for direct functionalization, making the compound a strategic choice for introducing conformationally constrained scaffolds in a controlled, stepwise manner, as demonstrated in syntheses targeting kinase inhibitors. [1]

Research Fit

Rigid spirocyclic core for kinase inhibitor SAR exploration
Unsubstituted piperidine nitrogen as versatile derivatization handle
Conformational restriction may support target selectivity profiling Reported class-level property

Procuring a simpler, non-spirocyclic diamine (e.g., a piperazine derivative) or the unprotected 4,8-diazaspiro[4.5]decane fails to replicate the specific advantages of this compound. Flexible diamines lack the precise conformational rigidity and exit vectors conferred by the spiro[4.5] core, which is often critical for achieving high-affinity target engagement. Using the unprotected parent diamine introduces significant process risk, such as competitive, non-selective reactions at both nitrogen atoms (e.g., bis-acylation or bis-arylation), leading to lower yields and complex purification challenges. Furthermore, substituting with an alternative protected version, such as a Boc-protected spirodiamine, eliminates the key process advantage of orthogonal deprotection, as the oxazolidinone ring offers a distinct stability profile under conditions where a Boc group would be cleaved. [1]

Substitution Risk

Hinge-region H-bond network
O-atom at position 1 may alter hydrogen-bonding geometry compared to nitrogen-only spiro systems, potentially shifting kinase binding mode.
Exit vector geometry
Ring-size expansion to spiro[5.5]undecane changes the spatial orientation of piperidine-derived substituents, which may disrupt pharmacophore presentation.
Off-target profile transfer
Generic substitution without empirical SAR could introduce uncharacterized off-target interactions or reduce activity in established biochemical assays.

Precursor Suitability: High-Yield Performance in Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of precursors for LRRK2 kinase inhibitors, 1-Oxa-4,8-diazaspiro[4.5]decan-3-one was shown to be an effective nucleophile. When reacted with 5-chloro-2-fluoropyridine, the desired N-arylated product was formed in a 90% isolated yield. [1] This high conversion rate demonstrates the compound's suitability and reliability as a key intermediate in complex synthetic routes, minimizing material loss and simplifying downstream processing.

Evidence DimensionIsolated Yield in SNAr Coupling
Target Compound Data90%
Comparator Or BaselineTypical literature yields for SNAr on similar secondary amines, which can be variable but often range from 60-85%.
Quantified DifferenceAchieves yield at the high end of or exceeding typical expectations for this reaction class.
ConditionsReaction with 5-chloro-2-fluoropyridine, K2CO3 as base, in DMSO at 130 °C for 16 hours. [<a href="https://patents.google.com/patent/US10618893B2/en" target="_blank">1</a>]

This provides confidence in achieving high yields for crucial C-N bond-forming reactions, directly impacting project timelines and cost-effectiveness.

RIPK1 Inhibition
Reported
92 nM
Supports kinase inhibition assay context
Unsubstituted core achieves sub-100 nM; comparator 2,8-diazaspiro series required extensive derivatization for comparable activity

Process Compatibility: Orthogonal Stability Enables Selective Deprotection Strategies Not Possible with Boc Analogs

The oxazolidinone protecting group is chemically distinct from the commonly used tert-butoxycarbonyl (Boc) group, primarily in its stability to strong acid. The Boc group is specifically designed to be labile to strong acids like trifluoroacetic acid (TFA). [1] In contrast, oxazolidinone rings are generally stable under these acidic conditions, only being cleaved under harsh hydrolytic (e.g., strong base like LiOH) or reductive conditions. [2] This differential stability allows for orthogonal synthesis strategies where a Boc-protected functional group elsewhere in a molecule can be selectively deprotected with TFA while leaving the amine protected by the oxazolidinone ring intact.

Evidence DimensionStability to Standard Boc Deprotection Conditions
Target Compound DataStable
Comparator Or BaselineN-Boc-4,8-diazaspiro[4.5]decane: Labile (cleaved)
Quantified DifferenceQualitatively opposite behavior, enabling orthogonal chemistry.
ConditionsAnhydrous strong acid (e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)). [<a href="https://pubs.acs.org/doi/10.1021/ol036138j" target="_blank">1</a>]

For complex molecules with multiple amine sites, this compound allows for selective functionalization that would be difficult or impossible if a Boc-protected analog were used instead.

Cellular Anti-necroptotic
Cross-study comparable
Target scaffold
RIPK1-mediated protection
Comparator analog
Reserpine antagonism, no necroptosis data
Cell-model response indicates functional pathway engagement
Distinct pharmacology profiles based solely on substitution; further validation of anti-necroptotic signal recommended

Intermediate Accessibility: Efficient, High-Yield Synthesis from a Protected Precursor

The target compound is accessible in high yield from a readily prepared precursor. In a documented synthesis, the deprotection of benzyl 3-oxo-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate via catalytic hydrogenation proceeded cleanly to give 1-Oxa-4,8-diazaspiro[4.5]decan-3-one. [1] The reaction provided the final product in an 84% isolated yield, demonstrating an efficient and scalable route to this key intermediate.

Evidence DimensionIsolated Yield from Precursor
Target Compound Data84%
Comparator Or BaselineStandard literature yields for catalytic hydrogenation/debenzylation reactions.
Quantified DifferenceHigh yield, indicating an efficient conversion.
ConditionsHydrogenolysis (H2, Pd/C) in methanol (MeOH) solvent. [<a href="https://patents.google.com/patent/US10618893B2/en" target="_blank">1</a>]

This demonstrates that the building block itself can be reliably produced in high yield, ensuring a stable and cost-effective supply chain for larger-scale projects.

Conformational Rigidity (Fsp³)
Calculated
0.857
Supports selectivity profiling context
vs acyclic piperidine building blocks Fsp³ ~0.60–0.70; zero rotatable bonds in core
In Vivo Scaffold Validation
Supporting evidence
2-Methyl analog: oral hypoglycemic activity in fasted mice (dd-strain)
Scaffold may support oral bioavailability studies
Unsubstituted parent not directly tested; analog data provides class-level benchmark

Core Building Block for Kinase Inhibitors and Related Complex Heterocycles

This compound is the right choice when developing complex heterocyclic scaffolds, such as LRRK2 inhibitors, where a rigid spirocyclic amine is required for nucleophilic addition to an activated (hetero)aryl ring. The demonstrated high yield in SNAr reactions ensures efficient construction of the core molecular framework. [1]

Advanced Intermediates in Multi-Step Syntheses Requiring Orthogonal Amine Protection

This is the preferred building block in synthetic routes where another acid-labile protecting group, such as Boc, is used elsewhere in the molecule. The oxazolidinone's stability to standard Boc-deprotection conditions (e.g., TFA) allows for selective unmasking of other amines for further functionalization, providing a critical level of process control.

Application Fit Matrix

Application
Selection Property
Validation Focus
RIPK1 pathway inhibitor SAR studies
Unsubstituted spirocyclic core with reported kinase inhibition
Target engagement and downstream pathway modulation
Derivatization for in vivo exposure model studies
Scaffold with analog-reported oral activity in rodent models
Oral bioavailability and pharmacological assessment
Conformationally constrained fragment-based screening
High Fsp³ and zero rotatable bonds in core
Selectivity profiling and reduced promiscuous binding evaluation
Comparative spirocyclic scaffold evaluation
Established inhibition benchmark for kinase programs
Data-driven scaffold selection and optimization studies

XLogP3

-0.8

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